molecular formula C28H26N2O6 B2830571 Ethyl 2-(3-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate CAS No. 1114647-23-2

Ethyl 2-(3-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate

Cat. No. B2830571
CAS RN: 1114647-23-2
M. Wt: 486.524
InChI Key: RMRVOZHRBLVBKN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C28H26N2O6 and its molecular weight is 486.524. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

Studies have been conducted on derivatives related to Ethyl 2-(3-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate, focusing on their synthesis and potential pharmacological properties. For instance, Baba et al. (1998) synthesized metabolites of a closely related compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, which is under clinical evaluation as a disease-modifying antirheumatic drug (DMARD). One of the metabolites demonstrated an anti-inflammatory effect in an adjuvant arthritic rat model, albeit slightly lower than the parent compound (Baba, Makino, Ohta, & Sohda, 1998).

Structural and Optical Properties

Research into the structural and optical properties of quinoline derivatives has been conducted to explore their potential in material science. Zeyada et al. (2016) studied the structural and optical properties of 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile and its chlorophenyl counterpart, highlighting their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix upon thermal deposition to form thin films (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis Methodologies

Significant advancements have been made in the synthesis of quinoline derivatives. Mizuno et al. (2006) presented efficient syntheses for metabolites of a similar compound, showcasing a simpler synthetic route for producing these metabolites in high yield. Such methodologies are crucial for pharmaceutical development and the creation of various derivatives for further research (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Corrosion Inhibition Studies

Quinoline derivatives have also been studied for their potential as corrosion inhibitors. Zarrouk et al. (2014) performed quantum chemical calculations on quinoxalines, a related class of compounds, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. Theoretical results were consistent with experimental data, suggesting potential applications in corrosion protection (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

properties

IUPAC Name

ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O6/c1-4-35-28(32)19-8-13-24-23(15-19)26(16-25(30-24)18-6-5-7-22(14-18)34-3)36-17-27(31)29-20-9-11-21(33-2)12-10-20/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVOZHRBLVBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methoxyphenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate

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